3-Chloro-2,2-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Overview
Description
3-Chloro-2,2-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide (hereafter referred to as 3-CDMTP) is an organic compound that has recently been studied for its potential as a drug candidate. 3-CDMTP has been found to exhibit a variety of biochemical and physiological effects, making it of interest to researchers in the fields of drug discovery and development.
Scientific Research Applications
Photodynamic Therapy Applications
Research indicates that derivatives of 1,3,4-thiadiazol, a component of the compound , are significant in photodynamic therapy. A study demonstrated the utility of such derivatives in generating singlet oxygen, a key agent in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Glucocorticoid Receptor Modulation
Heterocyclic glucocorticoid receptor modulators with a core structure related to the compound have been described. These modulators show promise in influencing glucocorticoid receptor binding and functionality, which is crucial in various physiological processes (Xiao et al., 2013).
Antimalarial Agents
Derivatives of 1,3,4-thiadiazol have been synthesized for potential use as antimalarial agents. Their remarkable activity against malaria, as indicated by studies, makes them candidates for further antimalarial and toxicological studies (Faslager, Johnson, & Werbel, 1973).
Antibacterial Activity
A study on azole derivatives from a related compound showed good antibacterial activity against specific bacterial strains. This suggests the potential use of such derivatives in developing new antibacterial agents (Tumosienė et al., 2012).
Herbicidal Activity
Research has found that certain derivatives of 1,3,4-thiadiazol exhibit effective herbicidal activity. This makes them useful in agricultural applications for weed control (Liu et al., 2008).
Antioxidant and Anti-inflammatory Activities
Compounds related to 3-Chloro-2,2-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide have shown significant antioxidant and anti-inflammatory activities, surpassing even standard drugs in some cases (Sravya et al., 2019).
Structural and Molecular Studies
Various structural and molecular analyses of related compounds provide insights into their potential uses in pharmaceuticals and materials science (Mo et al., 2011).
properties
IUPAC Name |
3-chloro-2,2-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3OS/c1-5-11-12-7(14-5)10-6(13)8(2,3)4-9/h4H2,1-3H3,(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDQNDWIGUPMIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(C)(C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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